DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
Description
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their applications in medicine, particularly as sedatives and anxiolytics
Properties
Molecular Formula |
C19H27ClN2O4 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ditert-butyl 7-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-8-7-14(20)11-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3 |
InChI Key |
BESSGDYWEYAQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves a multi-step process. One common method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is carried out under conditions that align with green chemistry protocols, ensuring minimal environmental impact.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones
- Fumaric esters
- Other benzodiazepine derivatives
Uniqueness
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate stands out due to its unique tert-butyl and chloro substituents, which can influence its chemical reactivity and biological activity
Biological Activity
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is with a CAS number of 1416440-01-1 . The structure features a diazepine ring with tert-butyl ester groups and a chloro substituent, which may influence its biological activity compared to other benzodiazepines.
Synthesis Methods
The synthesis of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine involves several steps:
- Starting Materials : The reaction typically starts with 2-amino-5-chlorobenzophenone.
- Reagents : Tert-butyl carbamate is used in the presence of sodium hydride as a base.
- Cyclization : The cyclization occurs using reagents like triphosgene or phosgene under inert conditions.
- Purification : Industrial methods often employ continuous flow reactors and chromatographic techniques to enhance yield and purity.
Pharmacological Effects
The biological activities of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine are primarily attributed to its interaction with the central nervous system (CNS). Key pharmacological effects include:
- Sedative and Anxiolytic Properties : Similar to other benzodiazepines, this compound exhibits sedative and anxiolytic effects through modulation of GABA_A receptors.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties that could be beneficial in managing seizure disorders.
Case Studies
A notable study explored the effects of similar benzodiazepines on cancer cell lines. The findings demonstrated that certain structural modifications led to enhanced selectivity towards cancerous cells while sparing normal cells:
- Selectivity Index : Compounds with tert-butyl groups showed increased selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
